molecular formula C11H14BrNOS B13697413 N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13697413
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-UHFFFAOYSA-N
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Description

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is particularly interesting due to its bromine substitution, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromine atom and the imine group play crucial roles in its reactivity. The compound can form hydrogen bonds and van der Waals interactions with biological molecules, leading to its biological effects. Additionally, the presence of the sulfinamide group can enhance its binding affinity to certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVYZUIUHRGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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